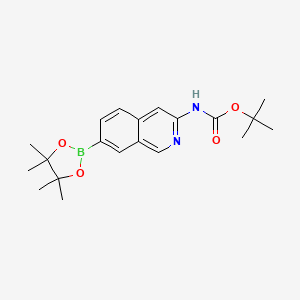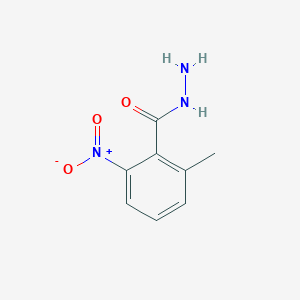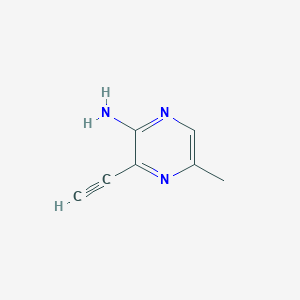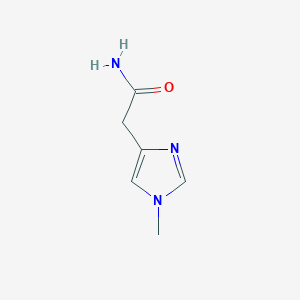
2-Bromo-3-chloro-6-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-chloro-6-ethylpyridine: is a halogenated pyridine derivative with the molecular formula C7H7BrClN
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-6-ethylpyridine can be achieved through several methods. One common approach involves the halogenation of 6-ethylpyridine. The process typically includes the following steps:
Chlorination: The chlorination at the 3-position can be carried out using chlorine (Cl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-chloro-6-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-chloro-3-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Nucleophilic Substitution: Products include various substituted pyridines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-6-ethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-chloro-6-ethylpyridine involves its interaction with various molecular targets. The halogen atoms (bromine and chlorine) make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The ethyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-chloro-6-methylpyridine
- 2-Bromo-3-chloro-6-phenylpyridine
- 2-Bromo-3-chloro-6-isopropylpyridine
Uniqueness
2-Bromo-3-chloro-6-ethylpyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. The ethyl group further enhances its chemical properties, making it a valuable compound in various synthetic applications.
Eigenschaften
Molekularformel |
C7H7BrClN |
|---|---|
Molekulargewicht |
220.49 g/mol |
IUPAC-Name |
2-bromo-3-chloro-6-ethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-2-5-3-4-6(9)7(8)10-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
MDKIOLVWSANFKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)


![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)

